molecular formula C14H18N4S B12556830 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea CAS No. 163565-07-9

1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea

Cat. No.: B12556830
CAS No.: 163565-07-9
M. Wt: 274.39 g/mol
InChI Key: QXUWGMKTSYHKJQ-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with phenethyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thiourea group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the imidazole ring and the thiourea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N4S
  • Molecular Weight : 264.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1H-imidazole derivatives with phenethyl isothiocyanate under controlled conditions. The process has been optimized to yield high purity and yield, as demonstrated in recent studies.

Anticancer Properties

Research indicates that compounds with imidazole moieties often exhibit anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit cancer cell proliferation by inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth.

Case Study:
A study on related imidazole compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The IC50 values ranged from 0.12 μM to 2 μM, indicating potent activity against these cell lines .

Antimicrobial Activity

The biological activity of this compound has also been evaluated for antimicrobial effects. Compounds containing thiourea groups have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro assays revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The proposed mechanisms for the biological activity of this compound include:

  • Nitric Oxide Synthase Inhibition : Similar compounds have been shown to inhibit nitric oxide synthase, leading to reduced inflammation and tumor growth .
  • Cell Cycle Arrest : Some studies suggest that imidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Toxicity and Safety Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for potential therapeutic applications. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses, but further investigations are necessary to fully assess its safety in vivo.

Properties

CAS No.

163565-07-9

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C14H18N4S/c19-14(17-9-7-13-10-15-11-18-13)16-8-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,15,18)(H2,16,17,19)

InChI Key

QXUWGMKTSYHKJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCCC2=CN=CN2

solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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